molecular formula C19H21N5O2 B257385 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

货号 B257385
分子量: 351.4 g/mol
InChI 键: SMIJPVLZWLPRDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.

作用机制

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 acts by binding to the heme moiety of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It induces vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound 41-2272 has been shown to inhibit the growth and proliferation of cancer cells.

实验室实验的优点和局限性

One of the main advantages of using 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 in lab experiments is its high potency and selectivity for sGC. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, one limitation of using this compound 41-2272 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.

未来方向

There are several potential future directions for research on 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272. One area of interest is its potential use in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is its potential use in treating cancer. This compound 41-2272 has been shown to inhibit the growth and proliferation of various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of this compound 41-2272.
In conclusion, this compound 41-2272 is a potent activator of sGC that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action involves the activation of sGC and the production of cGMP, which regulates various physiological processes in the body. This compound 41-2272 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research could focus on exploring its potential use in treating pulmonary hypertension and cancer, as well as developing more potent and selective sGC activators.

合成方法

The synthesis of 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 involves the reaction of 4-(pentyloxy)benzoyl chloride with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound with high purity.

科学研究应用

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative activities. It has also been investigated for its potential use in treating cardiovascular diseases, pulmonary hypertension, and cancer.

属性

分子式

C19H21N5O2

分子量

351.4 g/mol

IUPAC 名称

4-pentoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O2/c1-2-3-4-13-26-18-11-5-15(6-12-18)19(25)21-16-7-9-17(10-8-16)24-14-20-22-23-24/h5-12,14H,2-4,13H2,1H3,(H,21,25)

InChI 键

SMIJPVLZWLPRDS-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

规范 SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。